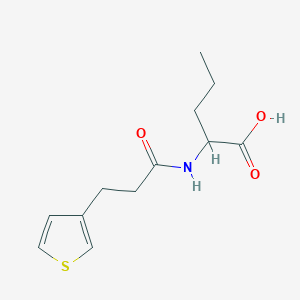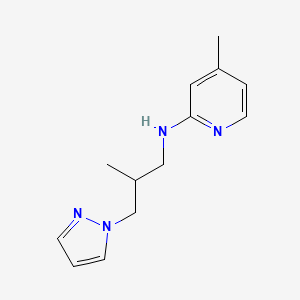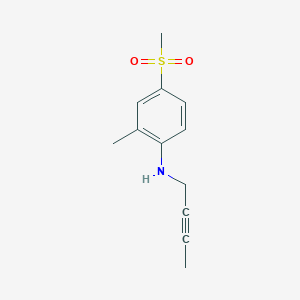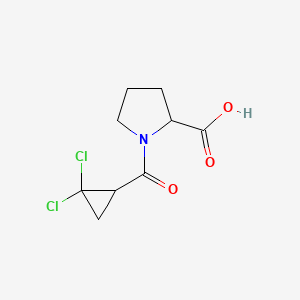
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid, also known as TPAPA, is a chemical compound that belongs to the class of amide compounds. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
Mécanisme D'action
The mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. One area of research is the development of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid-based drug delivery systems for targeted therapy. Another area of research is the investigation of the potential of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid as a treatment for viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use as a drug delivery system. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid will focus on the development of targeted drug delivery systems, investigation of its potential as a treatment for viral infections, and further understanding of its mechanism of action.
Méthodes De Synthèse
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 3-thiophen-3-ylpropanoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate compound. This intermediate compound is then treated with pentanoyl chloride to yield 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. The synthesis of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
2-(3-thiophen-3-ylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-3-10(12(15)16)13-11(14)5-4-9-6-7-17-8-9/h6-8,10H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSSTKVLEBQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)


![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)